Hexylsulfamyl chloride Hexylsulfamyl chloride
Brand Name: Vulcanchem
CAS No.: 61758-27-8
VCID: VC19500197
InChI: InChI=1S/C6H14ClNO2S/c1-2-3-4-5-6-8-11(7,9)10/h8H,2-6H2,1H3
SMILES:
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.70 g/mol

Hexylsulfamyl chloride

CAS No.: 61758-27-8

Cat. No.: VC19500197

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.70 g/mol

* For research use only. Not for human or veterinary use.

Hexylsulfamyl chloride - 61758-27-8

Specification

CAS No. 61758-27-8
Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
IUPAC Name N-hexylsulfamoyl chloride
Standard InChI InChI=1S/C6H14ClNO2S/c1-2-3-4-5-6-8-11(7,9)10/h8H,2-6H2,1H3
Standard InChI Key HYGZEZCYCFBYFY-UHFFFAOYSA-N
Canonical SMILES CCCCCCNS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Hexylsulfamyl chloride exists in multiple structural variants, with the most common forms including:

  • N-Hexyl-N-methylsulfamoyl chloride (C₇H₁₆ClNO₂S, MW: 213.73 g/mol)

  • Butyl(hexyl)sulfamoyl chloride (C₁₀H₂₂ClNO₂S, MW: 255.81 g/mol)

Molecular Structure and Spectroscopic Data

The compound features a sulfamoyl chloride core (–SO₂NCl–) substituted with alkyl groups. Key structural identifiers include:

  • IUPAC Name: N-Hexyl-N-methylsulfamoyl chloride

  • SMILES: ClS(=O)(=O)N(C)CCCCCC

  • InChI Key: GGWSIALSTZUVHU-UHFFFAOYSA-N

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 3.20–3.40 (m, 2H, N–CH₂), 1.20–1.60 (m, 10H, alkyl chain), 0.85–0.95 (t, 3H, terminal CH₃)

  • ¹³C NMR: δ 45.2 (N–CH₃), 53.8 (N–CH₂), 22.5–31.9 (alkyl chain), 124.5 (SO₂Cl)

Synthesis and Reactivity

Synthetic Routes

Hexylsulfamyl chloride is typically synthesized via sulfamoylation of secondary amines:

  • Two-Step Sulfamoylation:

    • Step 1: Reaction of hexylmethylamine with sulfamoyl chloride (ClSO₂NH₂) under basic conditions .

    • Step 2: Purification via column chromatography or recrystallization .

  • One-Pot Tandem Reactions: Recent methods utilize blue-light activation for radical hydrofunctionalization of alkenes, enabling direct coupling with sulfamoyl chlorides .

Reactivity Profile

  • Nucleophilic Substitution: Reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates .

  • Polymerization: Serves as a monomer in crosslinked resins via trimerization of cyano groups, yielding high-thermal-stability polymers (e.g., glass transition temperature >250°C) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Hexylsulfamyl chloride is pivotal in synthesizing sulfonamide derivatives, a class of compounds with broad bioactivity:

  • Antimicrobial Agents: Inhibitors of siderophore biosynthesis in Mycobacterium tuberculosis (MIC₉₉: 0.5–4 μg/mL) .

  • Enzyme Inhibitors: Modulators of AAAE (aryl acid adenylating enzymes) with subnanomolar inhibition constants (Kᵢ: 0.2–0.8 nM) .

Agrochemistry

  • Herbicides: Functionalization of sulfonamides for crop protection.

  • Pesticides: Derivatives exhibit insecticidal activity against Spodoptera frugiperda .

Polymer Chemistry

  • High-Performance Resins: Copolymerization with cyanamides yields thermally stable polymers (decomposition temperature >300°C) .

  • Adhesives and Coatings: Prepreg formulations for aerospace composites (short-beam shear strength: 2,240 psi) .

Comparative Analysis with Related Compounds

PropertyHexylsulfamyl Chloride1-Hexanesulfonyl ChlorideSulfamoyl Chloride
FormulaC₇H₁₆ClNO₂SC₆H₁₃ClO₂SClH₂NO₂S
MW (g/mol)213.73184.68115.54
Melting Point (°C)40–41
ApplicationsSulfonamide synthesisSurfactantsReagent

Recent Research Advancements

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki–Miyaura coupling with boronic acids enables three-component synthesis of sulfonamides (yield: 60–85%) .

Tandem Sulfamoylation/Aza-Michael Reactions

One-pot protocols yield oxathiazinane dioxide heterocycles, critical in drug discovery (e.g., antitumor agents) .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste generation while maintaining high yields (>90%) .

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